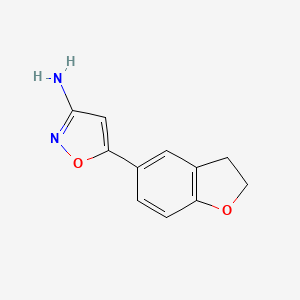

5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzofuran is a heterocyclic compound that is made up of a fused benzene and furan ring . Compounds with a benzofuran core are found in nature and have been shown to have various biological activities .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of benzofuran derivatives can vary greatly depending on the substituents attached to the benzofuran core .Chemical Reactions Analysis

The chemical reactions of benzofuran derivatives can also vary greatly depending on the substituents attached to the benzofuran core .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary greatly depending on the substituents attached to the benzofuran core .Aplicaciones Científicas De Investigación

Facile Synthesis and Antimicrobial Activities

The synthesis of novel derivatives integrating benzofuran with various moieties has demonstrated significant antimicrobial activities. For instance, the facile synthesis and characterization of novel 6-AminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties have been explored, showing promising antimicrobial activities against both Gram-positive and Gram-negative bacterial strains (Idrees, Kola, & Siddiqui, 2019).

Synthesis and Antimicrobial Activities of Triazole Derivatives

Another study on the synthesis of novel 1,2,4-Triazole derivatives from reactions involving ester ethoxycarbonylhydrazones with primary amines showed good to moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).

Synthesis of Thiazolidinone Derivatives as Biological Agents

The development of thiazolidinone derivatives from benzofuran compounds, highlighting their synthesis route and evaluation for antimicrobial and analgesic activity, is another significant application. These compounds have been characterized by analytical and spectral data, showing potential as biological agents (Bhovi K. Venkatesh, Bodke, & Biradar, 2010).

Cascade Reactions for Synthesis of Benzofuran-2-ylacetamides

A study focused on the synthesis of 2-benzofuran-2-ylacetamides through sequential Pd(0)-catalyzed deallylation-Pd(II)-catalyzed aminocarbonylative heterocyclization, offering a general and efficient synthesis method for benzofuran derivatives (Gabriele, Mancuso, Salerno, & Costa, 2007).

In Vitro Cytotoxic Evaluation of Hexahydroquinoline Derivatives

The synthesis of new ethyl 4-(2-(benzofuran-2-yl)-4-substituted-1,4,5,6,7,8-hexahydroquinolin-1-yl)-benzoates and their in vitro cytotoxic evaluation against human hepatocellular carcinoma cell lines (HepG-2) showcase another critical application. These compounds have shown promising inhibitory effects against the growth of HepG-2 cells, marking them as potential candidates for further anticancer studies (El-Deen, Anwar, & Hasabelnaby, 2016).

Diversity-Oriented Synthesis of Libraries Based on Benzofuran Scaffolds

Efficient synthetic protocols for the preparation of libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds, utilizing commercially available salicylaldehydes, aryl boronic acids or halides, and primary or secondary amines, have been developed. These compounds have been selected for variation in physicochemical properties, contributing to the discovery and development of lead compounds in medicinal chemistry (Qin, Vo, Nakhai, Andersson, & Elofsson, 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Benzofuran derivatives have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications as drugs . Future research may focus on discovering new benzofuran derivatives with improved biological activities and developing more efficient methods for their synthesis .

Propiedades

IUPAC Name |

5-(2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-11-6-10(15-13-11)7-1-2-9-8(5-7)3-4-14-9/h1-2,5-6H,3-4H2,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJWYTUUSRYDCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C3=CC(=NO3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromo-3-methylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2856710.png)

![3-(4-chlorophenyl)-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2856721.png)

![Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B2856724.png)